
Fasudil Hydrochloride: A Comprehensive
Technical Guide to a Selective ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fasudil hydrochloride

Cat. No.: B1178682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Fasudil hydrochloride, a potent inhibitor of Rho-associated coiled-coil containing protein

kinase (ROCK), has emerged as a critical tool in both fundamental research and clinical

applications. This technical guide provides an in-depth overview of Fasudil, focusing on its

mechanism of action, biochemical properties, and established experimental applications.

Detailed methodologies for key assays and quantitative data on its inhibitory activity and

pharmacokinetics are presented to facilitate its effective use in a laboratory setting.

Furthermore, this guide illustrates the critical signaling pathways and experimental workflows

associated with Fasudil research through detailed diagrams.

Introduction
Fasudil, also known as HA-1077, is an isoquinoline derivative that functions as a competitive

inhibitor at the ATP-binding site of ROCK.[1] By selectively targeting ROCK, Fasudil has been

instrumental in elucidating the diverse cellular functions regulated by this kinase, including

smooth muscle contraction, cell migration, proliferation, and apoptosis.[2][3] Clinically, Fasudil
hydrochloride has been approved for the treatment of cerebral vasospasm following

subarachnoid hemorrhage in Japan and China.[4] Its therapeutic potential is also being actively

investigated in a range of other conditions, including pulmonary hypertension,

neurodegenerative diseases, and cancer. This guide serves as a comprehensive resource for

researchers employing Fasudil as a selective ROCK inhibitor.
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Chemical and Physical Properties
Fasudil hydrochloride is the hydrochloride salt of Fasudil. Its chemical and physical

properties are summarized in the table below.

Property Value Reference

IUPAC Name

5-(1,4-diazepan-1-

ylsulfonyl)isoquinoline;hydrochl

oride

[5]

Molecular Formula C₁₄H₁₈ClN₃O₂S [5]

Molecular Weight 327.8 g/mol [5]

CAS Number 105628-07-7 [6]

Appearance White crystalline powder [6]

Water Solubility 0.531 mg/mL [6]

Mechanism of Action: The Rho/ROCK Signaling
Pathway
The Rho family of small GTPases, particularly RhoA, are critical regulators of the actin

cytoskeleton.[3] Upon activation by upstream signals, RhoA-GTP binds to and activates its

downstream effector, ROCK. ROCK exists in two isoforms, ROCK1 and ROCK2, which share

high homology in their kinase domains.[2]

Activated ROCK phosphorylates several substrates, leading to increased actomyosin

contractility. Key downstream effectors include:

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, promoting its interaction

with actin and leading to smooth muscle contraction and stress fiber formation.[3]

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which

inhibits the activity of myosin light chain phosphatase (MLCP). This prevents the

dephosphorylation of MLC, thereby augmenting the contractile signal.[7]
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LIM kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates

cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.[8]

Fasudil exerts its effects by competitively inhibiting the ATP-binding site of ROCK, thereby

preventing the phosphorylation of these downstream targets and leading to vasodilation,

reduced cell migration, and other cellular effects.[1]
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Figure 1: The RhoA/ROCK Signaling Pathway and the inhibitory action of Fasudil.
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Quantitative Data
In Vitro Inhibitory Activity
The inhibitory potency of Fasudil and its active metabolite, hydroxyfasudil, against ROCK and

other kinases is crucial for designing and interpreting experiments.

Table 1: Inhibitory Activity of Fasudil

Target IC₅₀ / Kᵢ (µM) Compound Reference

ROCK1 Kᵢ = 0.33 Fasudil [1]

ROCK2 IC₅₀ = 0.158 Fasudil [1]

PKA IC₅₀ = 4.58 Fasudil [1]

PKC IC₅₀ = 12.30 Fasudil [1]

PKG IC₅₀ = 1.650 Fasudil [1]

MLCK IC₅₀ = 95 Fasudil [6]

ROCK1 IC₅₀ = 0.73 Hydroxyfasudil [9]

ROCK2 IC₅₀ = 0.72 Hydroxyfasudil [9]

Pharmacokinetic Parameters
Understanding the pharmacokinetic profile of Fasudil is essential for in vivo studies.

Table 2: Pharmacokinetic Parameters of Fasudil and Hydroxyfasudil in Humans (Oral

Administration)

Parameter Fasudil Hydroxyfasudil Reference

Cₘₐₓ (µg/L) 1.4 111.6 [10]

AUC₀₋ₜz (µg·h/L) - 309 [10]

Table 3: Pharmacokinetic Parameters of Fasudil in Preclinical Models
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Species
Dose
(mg/kg)

Route Cₘₐₓ AUC Reference

Rat 2-6 Oral
Dose-

dependent

Dose-

dependent
[11]

Beagle Dog - Oral
No gender

difference

No gender

difference
[11]

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the

effects of Fasudil.

In Vitro Analysis In Vivo Analysis

1. In Vitro Kinase Assay
(IC50 Determination)

2. Cell Culture

3. Western Blot
(p-MYPT1, p-MLC)

4. Cell Migration Assay
(Transwell / Wound Healing)

5. Animal Model Induction
(e.g., Cerebral Vasospasm, MI)

6. Fasudil Administration

7. Outcome Assessment
(e.g., Histology, Functional Tests)

Click to download full resolution via product page

Figure 2: General experimental workflow for investigating Fasudil's effects.

In Vitro ROCK Kinase Inhibition Assay (IC₅₀
Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory

concentration (IC₅₀) of Fasudil for ROCK in a cell-free system.
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Materials:

Recombinant active ROCK1 or ROCK2 enzyme

Kinase substrate (e.g., recombinant MYPT1)

ATP

Fasudil hydrochloride

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-

35)[12]

Assay plates (e.g., 96-well or 384-well)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

Prepare a serial dilution of Fasudil hydrochloride in the kinase reaction buffer.

In each well of the assay plate, add the ROCK enzyme, the kinase substrate, and the

Fasudil dilution (or vehicle control).

Initiate the kinase reaction by adding ATP to each well.

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

Stop the reaction according to the detection kit's instructions.

Add the detection reagent to quantify the amount of ADP produced, which is proportional to

the kinase activity.

Measure the luminescence or fluorescence signal using a plate reader.

Plot the percentage of kinase inhibition against the logarithm of Fasudil concentration and fit

the data to a dose-response curve to determine the IC₅₀ value.
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Western Blot for Phosphorylated MYPT1 and MLC
This protocol describes the detection of changes in the phosphorylation status of ROCK

substrates in cell lysates following Fasudil treatment.

Materials:

Cultured cells (e.g., vascular smooth muscle cells)

Fasudil hydrochloride

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer apparatus and PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total MYPT1, anti-phospho-MLC

(Thr18/Ser19), anti-total MLC, and a loading control (e.g., anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Seed cells and grow to desired confluency.

Treat cells with various concentrations of Fasudil or vehicle control for a specified time.

Lyse the cells in lysis buffer on ice.

Determine the protein concentration of each lysate.

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
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Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and an

imaging system.

Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein levels.

Transwell Cell Migration Assay
This protocol measures the effect of Fasudil on the migratory capacity of cells towards a

chemoattractant.

Materials:

Transwell inserts (with appropriate pore size for the cell type)

24-well plates

Cell culture medium with and without chemoattractant (e.g., serum)

Fasudil hydrochloride

Fixation solution (e.g., methanol)

Staining solution (e.g., crystal violet)

Cotton swabs

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1178682?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place Transwell inserts into the wells of a 24-well plate.

Add medium containing a chemoattractant to the lower chamber.

In the upper chamber of the insert, seed cells in serum-free medium containing different

concentrations of Fasudil or vehicle control.

Incubate the plate for a duration appropriate for the cell type to allow for migration (e.g., 4-24

hours).

After incubation, remove the non-migrated cells from the upper surface of the membrane

with a cotton swab.

Fix the migrated cells on the lower surface of the membrane with fixation solution.

Stain the migrated cells with staining solution.

Wash the inserts to remove excess stain.

Count the number of migrated cells in several fields of view under a microscope.

Animal Model of Cerebral Vasospasm (Rabbit)
This is a representative protocol for inducing cerebral vasospasm in rabbits to study the in vivo

efficacy of Fasudil. All animal procedures should be performed in accordance with institutional

guidelines.

Procedure:

Anesthetize a Japanese white rabbit.

Under sterile conditions, perform a cisterna magna puncture to withdraw a small volume of

cerebrospinal fluid.

Inject a corresponding volume of autologous non-heparinized arterial blood into the cisterna

magna to induce subarachnoid hemorrhage (SAH). A two-hemorrhage model, with a second

injection 48 hours after the first, is often used.[13]
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Administer Fasudil hydrochloride (e.g., 3.0 mg/kg, intravenous) at specified time points

post-SAH.[13]

Monitor the animal for neurological deficits.

At the end of the study period (e.g., day 5 or 7), euthanize the animal and perfuse the brain.

[13]

Dissect the basilar artery and other cerebral arteries for histological analysis to measure the

degree of vasospasm.

Conclusion
Fasudil hydrochloride is a well-characterized and selective inhibitor of ROCK, making it an

invaluable tool for investigating the physiological and pathological roles of the Rho/ROCK

signaling pathway. Its established clinical use and extensive preclinical data provide a strong

foundation for its application in a wide range of research areas. This technical guide offers the

essential information and detailed protocols required for the effective utilization of Fasudil in

both in vitro and in vivo experimental settings. By providing a centralized resource of

quantitative data and methodologies, this guide aims to support the continued exploration of

ROCK signaling and the therapeutic potential of its inhibition.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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